N-(2-chlorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
N-(2-chlorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a structurally complex acetamide derivative featuring:
- A benzo[e][1,2,4]thiadiazine heterocyclic core with a sulfone group (1,1-dioxido).
- A propyl substituent at the 4-position of the thiadiazine ring.
- A thioether linkage connecting the thiadiazine to an acetamide moiety.
- A 2-chlorophenyl group attached to the acetamide nitrogen.
This compound’s synthesis likely involves reacting a thiol-containing 4-propylbenzo[e][1,2,4]thiadiazine-1,1-dioxide with 2-chloro-N-(2-chlorophenyl)acetamide under basic conditions, analogous to methods used for related thioacetamides . The sulfone group enhances polarity and metabolic stability, while the propyl and 2-chlorophenyl groups influence lipophilicity and target binding .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-2-11-22-15-9-5-6-10-16(15)27(24,25)21-18(22)26-12-17(23)20-14-8-4-3-7-13(14)19/h3-10H,2,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYRKQKABAPGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide (CAS Number: 899966-30-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological significance, and the mechanisms underlying its activity.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 423.9 g/mol. The compound features a chlorophenyl group, a benzo[e][1,2,4]thiadiazine ring, and an acetamide moiety that contribute to its diverse chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 423.9 g/mol |
| CAS Number | 899966-30-4 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiadiazine Ring : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Chlorophenyl Group : Achieved through nucleophilic substitution reactions.
- Attachment of the Acetamide Moiety : Reaction of the intermediate with acetamide to form the final product.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazoles have been evaluated for their antiproliferative effects against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some compounds displayed moderate inhibitory activities against these cell lines .
Anticonvulsant Activity
Research indicates that related compounds in the class of N-substituted acetamides exhibit anticonvulsant activities. For example, certain derivatives showed efficacy in maximal electroshock seizure (MES) models with ED(50) values lower than that of phenobarbital . This suggests potential therapeutic applications in managing epilepsy.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds in this class may inhibit key metabolic enzymes.
- Receptor Modulation : Interaction with specific receptors could modulate various signaling pathways.
Further studies are required to elucidate these mechanisms fully.
Study 1: Antiproliferative Effects
A study focused on evaluating the antiproliferative effects of benzothiazole derivatives found that certain compounds significantly inhibited cell growth in human cancer cell lines. The study highlighted structure-activity relationships indicating that modifications in the side chains could enhance activity .
Study 2: Anticonvulsant Properties
Another investigation into the anticonvulsant properties of similar compounds revealed that specific substitutions at the benzylamide site improved efficacy compared to traditional anticonvulsants like phenytoin. This suggests a promising avenue for developing novel anticonvulsant drugs .
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzo[e][1,2,4]thiadiazine core distinguishes the target compound from analogs with thiazole or quinazolinone systems. Key differences include:
- Electronic Effects: The sulfone group in the thiadiazine core is strongly electron-withdrawing, altering reactivity and binding compared to non-oxidized sulfur heterocycles .
- Conformational Flexibility: The fused benzene ring in the thiadiazine system reduces flexibility compared to monocyclic thiazoles .
Substituent Effects
- Propyl vs. Morpholino: The propyl substituent increases lipophilicity, whereas morpholino groups in analogs like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide enhance solubility and hydrogen-bonding capacity .
Crystallographic and Hydrogen-Bonding Features
- Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form inversion dimers via N–H⋯N hydrogen bonds . The target compound’s sulfone group may introduce additional O⋯H interactions, altering packing efficiency.
- Torsional Angles : The 61.8° twist between dichlorophenyl and thiazole rings in analogs suggests similar steric effects in the target compound’s 2-chlorophenyl and thiadiazine moieties.
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
